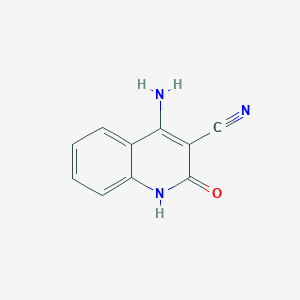
4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile
説明
Synthesis Analysis
The synthesis of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves a multi-component reaction . This process leads readily and efficiently to heterocyclic enamines . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides . This report is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .Molecular Structure Analysis
The molecular structure of this compound was deduced by 1 H and 13 C NMR spectroscopy .Chemical Reactions Analysis
The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The individual feature of isocyanides in IMCRs can be related to this property that they can interact with nucleophiles and electrophiles in the parallel atom as the α-adduct .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using 1 H and 13 C NMR spectroscopy .科学的研究の応用
Chemical Synthesis and Reactions
4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its analogs are primarily used in various chemical synthesis processes. For instance, Basafa et al. (2021) described the preparation of this compound through a ring-opening/ring closure pathway, followed by treatments leading to various derivatives. The study highlighted the importance of this compound in creating diverse chemical structures, essential in organic synthesis and pharmaceutical research (Basafa et al., 2021).
Antifungal Properties
The compound and its derivatives have shown promising antifungal properties. Gholap et al. (2007) synthesized a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues and evaluated their antifungal activity, demonstrating the potential of these compounds in developing new antifungal agents (Gholap et al., 2007).
Corrosion Inhibition
A computational study by Erdoğan et al. (2017) explored the corrosion inhibition properties of novel quinoline derivatives, including variants of this compound, on iron. Their findings indicated these compounds could be effective in preventing iron corrosion, which has significant implications for industrial applications (Erdoğan et al., 2017).
Inhibitors of Epidermal Growth Factor Receptor Kinase
Wissner et al. (2000) conducted a study on 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase, closely related to this compound. Their research suggests these compounds' potential in treating diseases where epidermal growth factor receptor plays a crucial role, such as certain cancers (Wissner et al., 2000).
Optoelectronic and Charge Transport Properties
A study by Irfan et al. (2020) investigated the optoelectronic and nonlinear properties of hydroquinoline derivatives, including those of this compound. These properties are crucial for developing new materials for electronic and photonic devices (Irfan et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
4-amino-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-5-7-9(12)6-3-1-2-4-8(6)13-10(7)14/h1-4H,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDULLPIFJCJVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




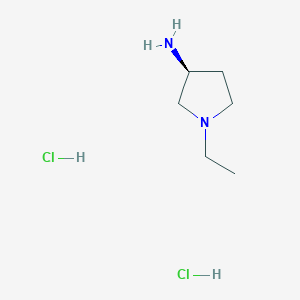

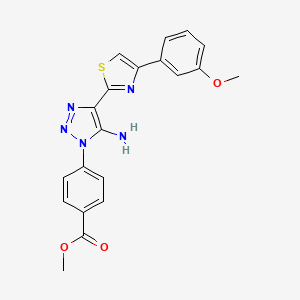
![Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate](/img/structure/B2753412.png)
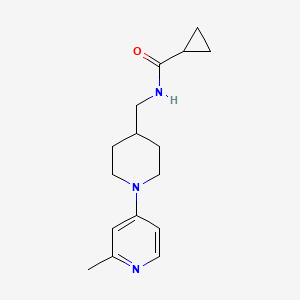

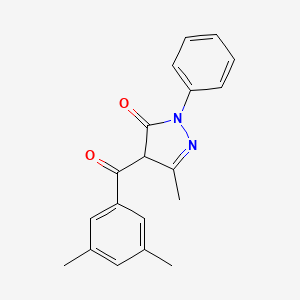
![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2753419.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2753420.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753421.png)
![4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753422.png)